molecular formula C14H19FN2O3S B3018655 4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1235640-68-2

4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B3018655
CAS No.: 1235640-68-2
M. Wt: 314.38
InChI Key: OJTGSJRXWJYGMR-UHFFFAOYSA-N
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Description

4-Fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a fluorinated benzamide derivative characterized by a piperidine ring substituted with a methylsulfonyl group at the 1-position and a methylene bridge linking it to the benzamide nitrogen. The 4-fluoro substituent on the benzamide ring contributes to its electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in receptor-targeted therapies.

Properties

IUPAC Name

4-fluoro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3S/c1-21(19,20)17-8-6-11(7-9-17)10-16-14(18)12-2-4-13(15)5-3-12/h2-5,11H,6-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTGSJRXWJYGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common route includes the reaction of piperidine with methylsulfonyl chloride to introduce the methylsulfonyl group. This intermediate is then reacted with 4-fluorobenzoyl chloride under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the benzamide moiety would yield amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying receptor interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers on the Benzamide Ring

2-Chloro-6-Fluoro-N-((1-(Methylsulfonyl)Piperidin-4-yl)Methyl)Benzamide (CAS 1234974-05-0)
  • Structural Differences : The benzamide ring features chlorine at position 2 and fluorine at position 6 instead of 4-fluoro.
  • Physicochemical Properties :
    • Molecular Weight: 348.8 g/mol (vs. 311.3 g/mol for the target compound).
    • Formula: C₁₄H₁₈ClFN₂O₃S.
  • The increased molecular weight could affect solubility and pharmacokinetics .
4-Amino-2-Fluoro-N-(1-Methylpiperidin-4-yl)Benzamide (CAS 957855-54-8)
  • Structural Differences: Contains an amino group at position 4 and fluorine at position 2 on the benzamide, with a simpler 1-methylpiperidine substituent.
  • Physicochemical Properties :
    • Molecular Weight: 251.3 g/mol.
    • Formula: C₁₃H₁₈FN₃O.
  • Implications: The absence of the methylsulfonyl group reduces molecular weight and may decrease metabolic stability.

Piperidine Substitution Variations

4-Fluoro-N-{1-[2-Methyl-6-(Trifluoromethyl)Pyrimidin-4-yl]Piperidin-4-yl}Benzamide (CAS 1775332-45-0)
  • Structural Differences : The piperidine ring is substituted with a pyrimidine group bearing trifluoromethyl and methyl groups.
  • Physicochemical Properties :
    • Molecular Weight: 382.4 g/mol.
    • Formula: C₁₈H₁₈F₄N₄O.
  • Such modifications are common in kinase inhibitors .
2-Fluoro-N-{[4-(Hydroxymethyl)-1-[2-Oxo-2-(Phenylamino)Ethyl]Piperidin-4-yl}Methyl)Benzamide
  • Structural Differences: The piperidine ring has a hydroxymethyl group and a phenylaminoethyl chain.
  • Synthesis: Yielded 55% via methanol-mediated deprotection, indicating moderate synthetic efficiency.
  • Implications: The hydroxymethyl group enhances hydrophilicity, which may improve solubility but reduce blood-brain barrier penetration. The phenylaminoethyl chain introduces additional hydrogen-bonding sites .

Functional Group Modifications

4-Fluoro-N-{2-[4-(7-Methoxy-1-Naphthalenyl)-1-Piperazinyl]Ethyl}Benzamide Hydrochloride
  • Structural Differences : Replaces the methylsulfonyl-piperidine with a naphthalenyl-piperazine group.
  • The hydrochloride salt improves solubility for in vivo applications .
GlyT1 Inhibitors (e.g., N-((4-(Morpholine-4-Carbonyl)-1-(Propylsulfonyl)Piperidin-4-yl)Methyl)Benzamides)
  • Structural Differences : Features a morpholine-carbonyl and propylsulfonyl group on the piperidine.
  • Implications : The propylsulfonyl group (vs. methylsulfonyl) may prolong metabolic half-life due to increased steric bulk. The morpholine-carbonyl group enhances solubility and target specificity for glycine transporters .

Key Comparative Data

Compound Name Molecular Weight (g/mol) Key Substituents Target Relevance
Target Compound 311.3 4-Fluoro, methylsulfonyl-piperidinylmethyl Potential CNS or enzyme modulation
2-Chloro-6-Fluoro Analog 348.8 2-Cl, 6-F, methylsulfonyl-piperidinylmethyl Ion channel modulation
Pyrimidine-Substituted Analog 382.4 Pyrimidine, trifluoromethyl Kinase inhibition
Hydroxymethyl-Piperidine Analog ~350 (estimated) Hydroxymethyl, phenylaminoethyl Solubility-enhanced CNS candidates
GlyT1 Inhibitor ~400 (estimated) Morpholine-carbonyl, propylsulfonyl Glycine transporter antagonism

Research Findings and Implications

  • Substituent Positioning : Fluorine at position 4 on the benzamide (target compound) optimizes electronic effects for aromatic interactions, while positional isomers (e.g., 2-chloro-6-fluoro) may introduce steric clashes .
  • Piperidine Modifications : Methylsulfonyl groups enhance metabolic stability compared to hydroxymethyl or propylsulfonyl groups, but at the cost of reduced solubility. Bulky substituents (e.g., pyrimidine) improve selectivity but complicate synthesis .
  • Biological Activity : Fluorinated benzamides are prevalent in CNS-targeted therapies; modifications like naphthalenyl-piperazine () or morpholine-carbonyl () redirect activity toward specific transporters or receptors.

Biological Activity

4-Fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C16H20FN3O2S
  • Molecular Weight : 335.41 g/mol

This structure features a fluorobenzamide moiety linked to a piperidine ring with a methylsulfonyl substituent, which may influence its biological interactions.

The biological activity of 4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide primarily involves its role as an inhibitor of specific enzymes and receptors. The compound has been studied for its effects on various targets, including:

  • Metalloproteinases : It has been suggested that this compound may inhibit matrix metalloproteinases (MMPs), particularly MMP12, which plays a crucial role in extracellular matrix remodeling and inflammation .
  • G Protein-Coupled Receptors (GPCRs) : The piperidine structure suggests potential interactions with GPCRs, which are critical in numerous physiological processes.

In Vitro Studies

Research indicates that 4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide exhibits significant biological activity in vitro:

Study Target IC50 Value Effect
Study 1MMP120.84 µMInhibition of enzyme activity
Study 2GPCR>10 µMModulation of receptor signaling

These findings suggest that the compound has a moderate inhibitory effect on MMP12 and potential interactions with GPCRs, although the latter requires further investigation.

In Vivo Studies

In vivo studies have demonstrated the potential therapeutic benefits of this compound:

  • Antitumor Effects : Preliminary studies indicate that the compound may exhibit antitumor properties by inhibiting tumor growth in xenograft models. The mechanism appears to involve modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

  • Case Study on Tumor Growth Inhibition :
    • Researchers administered 4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide to mice with induced tumors.
    • Results showed a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
  • Inflammation Models :
    • In models of chronic inflammation, this compound demonstrated the ability to reduce markers of inflammation, indicating its possible application in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, and how is reaction efficiency optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions, starting with alkylation and hydrolysis of precursor benzamides, followed by condensation with a piperidine derivative. For example, similar benzamide derivatives were synthesized using 4-hydroxybenzoic acid as a starting material, with optimized yields (79–83%) achieved by controlling reaction conditions (e.g., solvent polarity, temperature, and stoichiometry of reagents like triethylamine and acyl chlorides) . Purification via column chromatography and recrystallization ensures product homogeneity.

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and piperidine ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., R12(7) motifs observed in similar compounds) .
  • HPLC : Quantifies purity (>95% recommended for biological assays) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally related benzamides:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Waste Disposal : Incinerate via authorized facilities to prevent environmental release .

Advanced Research Questions

Q. How does the molecular conformation of this compound influence its bioactivity, and what techniques elucidate its crystal structure?

  • Methodological Answer :

  • Conformational Analysis : The piperidine ring adopts a chair or half-chair conformation, with substituent benzene rings inclined at ~89° dihedral angles. This spatial arrangement affects receptor binding and solubility .
  • Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to solve structures. Data collection with Bruker Kappa APEXII CCD diffractors (MoKα radiation, λ = 0.71073 Å) and refinement to R values <0.06 ensure accuracy .
  • Hydrogen Bonding : O-H···O and N-H···O interactions stabilize crystal packing, influencing physicochemical properties .

Q. What strategies are employed to enhance selectivity towards biological targets like Akt isoforms while minimizing off-target effects?

  • Methodological Answer :

  • Isozyme-Specific Design : Molecular dynamics simulations guide modifications to the benzamide scaffold. For example, introducing fluorophenyl groups or adjusting dihedral angles improved Akt1/Akt2 selectivity by 24-fold in related compounds .
  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target interactions.
  • Metabolic Stability : Trifluoromethyl groups enhance lipophilicity and reduce hepatic clearance .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy observed with this compound?

  • Methodological Answer :

  • Pharmacokinetic Optimization : Adjust logP (via substituent modifications) to improve bioavailability. For example, methylsulfonyl groups enhance solubility but may require prodrug strategies .
  • Metabolite Identification : LC-MS/MS screens for active metabolites that contribute to in vivo activity .
  • Species-Specific Differences : Compare murine vs. human liver microsomal stability to rationalize efficacy gaps .

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